
2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that also contains a substituted aromatic ring. The presence of the fluorine and methyl groups on the aromatic ring imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methylbenzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation reaction with a suitable amine, such as 2-amino-1-propanol, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Formation of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-one.
Reduction: Formation of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. The fluorine and methyl groups on the aromatic ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 2-Amino-1-(4-fluorophenyl)propan-1-olhydrochloride
- 2-Amino-1-(4-methylphenyl)propan-1-olhydrochloride
- 2-Amino-1-(3-chloro-4-methylphenyl)propan-1-olhydrochloride
Comparison:
- 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride is unique due to the presence of both fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.
- 2-Amino-1-(4-fluorophenyl)propan-1-olhydrochloride lacks the methyl group, which may result in different binding properties and reactivity.
- 2-Amino-1-(4-methylphenyl)propan-1-olhydrochloride lacks the fluorine group, which can affect its electronic properties and interactions with molecular targets.
- 2-Amino-1-(3-chloro-4-methylphenyl)propan-1-olhydrochloride has a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15ClFNO |
|---|---|
Poids moléculaire |
219.68 g/mol |
Nom IUPAC |
2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-6-3-4-8(5-9(6)11)10(13)7(2)12;/h3-5,7,10,13H,12H2,1-2H3;1H |
Clé InChI |
HCHOUGSKGFCPTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C(C)N)O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



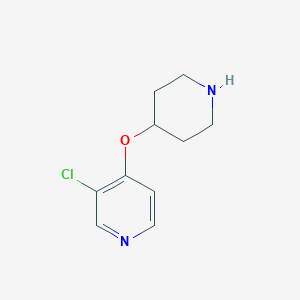
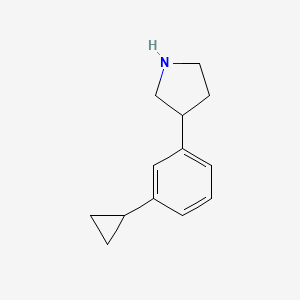


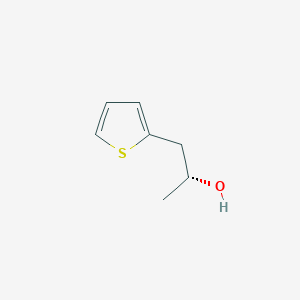
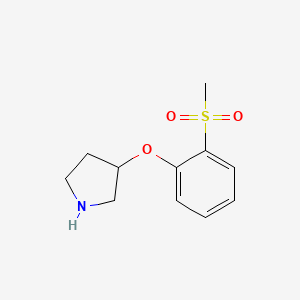
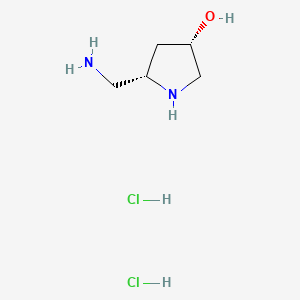

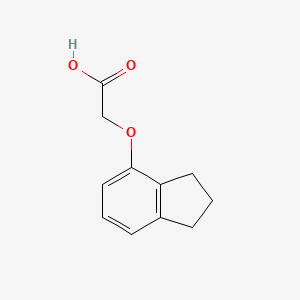
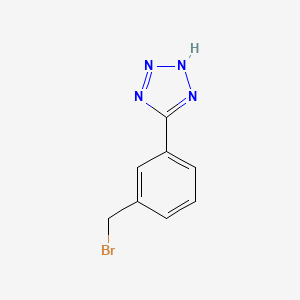
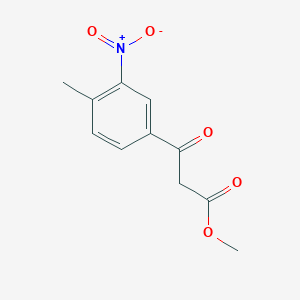
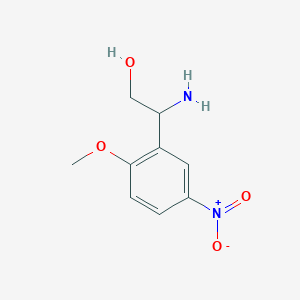
![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
